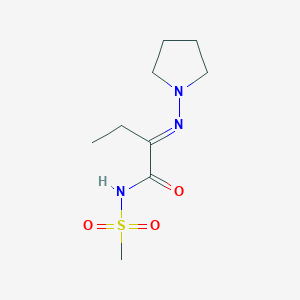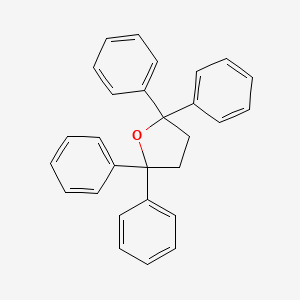![molecular formula C6H4Cl2N4 B12898342 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine CAS No. 27420-40-2](/img/structure/B12898342.png)
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of chlorine atoms at positions 2 and 7 of the imidazo[1,2-c]pyrimidine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5,7-dichloroimidazo[1,2-c]pyrimidine with amines in the presence of a solvent such as dichloromethane (DCM) and ethanol. The reaction is usually carried out at room temperature for a few hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like DCM or ethanol at room temperature.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from substitution reactions are derivatives of this compound with various functional groups replacing the chlorine atoms. These derivatives often exhibit enhanced biological activities and are of interest in medicinal chemistry .
Scientific Research Applications
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine can be compared with other similar compounds, such as:
5,7-Dichloroimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,7-Dimethylimidazo[1,2-a]pyridine: Similar structure but with methyl groups instead of chlorine atoms.
2,7-Diphenylimidazo[1,2-a]pyrimidine: Similar structure but with phenyl groups instead of chlorine atoms.
The presence of different substituents (e.g., chlorine, methyl, phenyl) can significantly impact the compound’s reactivity and biological effects .
Properties
CAS No. |
27420-40-2 |
|---|---|
Molecular Formula |
C6H4Cl2N4 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
2,7-dichloroimidazo[1,2-c]pyrimidin-5-amine |
InChI |
InChI=1S/C6H4Cl2N4/c7-3-1-5-10-4(8)2-12(5)6(9)11-3/h1-2H,(H2,9,11) |
InChI Key |
CLBMVDIVLBTROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N2C1=NC(=C2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-5-(4-(3,4,5-Trimethoxyphenyl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxole](/img/structure/B12898272.png)
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)

![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)

![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)





